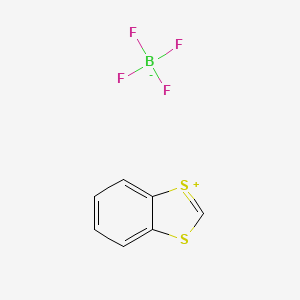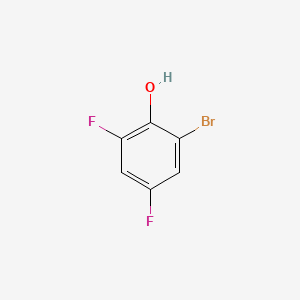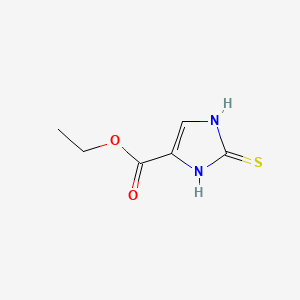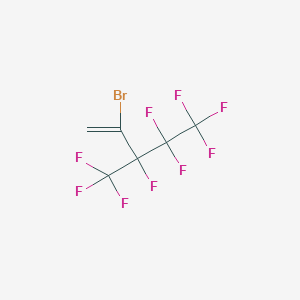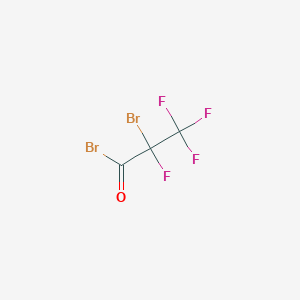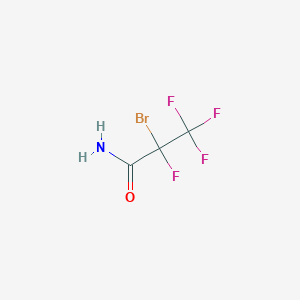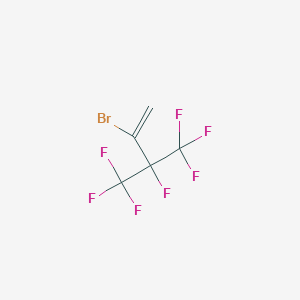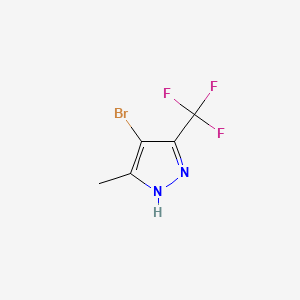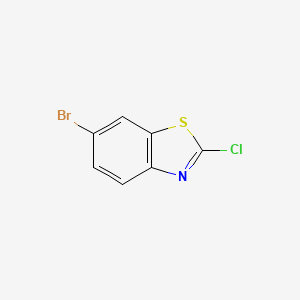
6-Bromo-2-chlorobenzothiazole
Vue d'ensemble
Description
6-Bromo-2-chlorobenzothiazole is a chemical compound with the molecular formula C7H3BrClNS . It is a white solid and is considered a building block in chemistry . It is used as a starting material in the synthesis of benzothiazole dimers with high binding affinity to β-amyloid fibrils .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chlorobenzothiazole consists of a benzothiazole core with bromine and chlorine substituents. The exact mass of the molecule is 246.885803 Da, and the average mass is 248.527 Da .Physical And Chemical Properties Analysis
6-Bromo-2-chlorobenzothiazole has a density of 1.8±0.1 g/cm³, a boiling point of 309.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 53.2±0.3 cm³, a polar surface area of 41 Ų, and a molar volume of 134.4±3.0 cm³ .Applications De Recherche Scientifique
1. Spectroscopic and Photophysical Properties
6-Bromo-2-chlorobenzothiazole has been studied for its spectroscopic and photophysical properties. Research on halogen-substituted benzothiazoles, such as 6-bromo and 7-chloro derivatives, has shown that these modifications can lead to blue-shifted electronic absorption and fluorescence emission maxima. This is attributed to deformations in certain groups and the electron-withdrawing properties of halogen groups. Such alterations are useful in designing fluorescent materials with specific properties (Misawa et al., 2019).
2. Regioselective Synthesis
The compound has been involved in the highly regioselective synthesis of related benzothiazoles. For instance, the Suzuki–Miyaura coupling reaction, promoted by microwave heating, has been used to produce 2-aryl-6-chlorobenzothiazoles. This methodology provides a foundation for constructing libraries of such compounds, which is crucial in drug discovery and material science (Heo et al., 2006).
3. Corrosion Inhibition
Research has demonstrated the effectiveness of certain benzothiazole derivatives in inhibiting corrosion in metal structures. Studies have shown that compounds like 2-amino-6-chlorobenzothiazole and its derivatives can act as efficient corrosion inhibitors, particularly for mild steel in acidic environments. Such inhibitors work by forming a protective layer on the metal surface, thus preventing oxidative degradation (Quraishi et al., 1996, 1997).
4. Photophysical Impact in Fluorophores
The halogenation effect, as seen in compounds like 6-Bromo-2-chlorobenzothiazole, serves as a guide in the design of benzothiazole fluorophores. This effect can be utilized to tune fluorescence properties, which is vital in the development of new materials for optical applications and sensor technologies.
5. Antibacterial Applications
Some derivatives of benzothiazoles, including those with bromo and chloro substituents, have been explored for their antibacterial properties. They have shown efficacy against various bacterial strains, indicating their potential use in the development of new antibacterial agents (Mahmood-ul-hassan et al., 2002).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-2-chlorobenzothiazole is β-amyloid fibrils . These fibrils are protein aggregates that play a crucial role in the pathogenesis of Alzheimer’s disease.
Mode of Action
6-Bromo-2-chlorobenzothiazole interacts with β-amyloid fibrils by binding to them with high affinity . This interaction can influence the aggregation of these fibrils, potentially altering their structure and function.
Propriétés
IUPAC Name |
6-bromo-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQSMNIZBBEBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365955 | |
| Record name | 6-Bromo-2-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chlorobenzothiazole | |
CAS RN |
80945-86-4 | |
| Record name | 6-Bromo-2-chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80945-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chlorobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



